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Compound of Interest

Compound Name: N-Acetyl-L-tryptophan ethyl ester

Cat. No.: B556380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt), a derivative of the essential amino acid L-
tryptophan. This document is intended to serve as a valuable resource for researchers and
professionals in drug development and related scientific fields by presenting detailed
spectroscopic information (NMR, IR, MS) and the methodologies for their acquisition.

Introduction

N-Acetyl-L-tryptophan ethyl ester is a chemically modified form of L-tryptophan, an essential
amino acid that serves as a precursor to the neurotransmitter serotonin and the neurohormone
melatonin. The addition of an acetyl group to the amine and an ethyl ester to the carboxylic
acid moiety modifies its physicochemical properties, such as solubility and bioavailability,
making it a compound of interest in various research and pharmaceutical applications.
Accurate and detailed spectroscopic data are crucial for its identification, characterization, and
quality control.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for N-Acetyl-L-tryptophan ethyl ester. The data is summarized in
clear, tabular formats for ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR spectra of N-Acetyl-L-tryptophan ethyl ester provide
detailed information about its molecular framework.

Table 1: *H NMR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (Solvent: DMSO-
de)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
10.84 S 1H Indole N-H
8.16 d 1H Amide N-H
7.55 d 1H Ar-H
7.33 d 1H Ar-H
7.12 S 1H Ar-H
7.05 t 1H Ar-H
6.97 t 1H Ar-H
4.49 m 1H a-CH
4.02 q 2H O-CH2-CHs
3.10 m 2H B-CH:
1.82 S 3H CO-CHs
1.10 t 3H O-CHz2-CHs

Table 2: 13C NMR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (Solvent: DMSO-
de)
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Chemical Shift (8) ppm Assignment
172.5 Ester C=0
169.3 Amide C=0
136.2 Ar-C

127.4 Ar-C

123.6 Ar-CH
121.0 Ar-CH
118.6 Ar-CH
118.4 Ar-CH
111.5 Ar-C

110.0 Ar-C

60.3 O-CHz2-CHs
54.2 a-CH

27.8 B-CH:

22.8 CO-CHs
14.2 O-CHz2-CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N-Acetyl-L-tryptophan ethyl ester shows characteristic absorption bands for its
amide, ester, and indole functionalities.

Table 3: IR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (ATR-IR)
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretching (Indole and

~3300 Strong, Broad Amide)

~3050 Medium Aromatic C-H Stretching
~2980 Medium Aliphatic C-H Stretching
~1735 Strong C=0 Stretching (Ester)
~1630 Strong C=0 Stretching (Amide 1)
~1550 Strong N-H Bending (Amide II)
~1450 Medium C-H Bending

~1220 Strong C-0O Stretching (Ester)

740 Strong Aromatic C-H Bending (ortho-

disubstituted)

Note: The exact peak positions may vary slightly depending on the sample preparation and

instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Table 4. Mass Spectrometry Data for N-Acetyl-L-tryptophan ethyl ester

m/z Relative Intensity (%) Assignment

274 15 [M]* (Molecular lon)
201 30 [M - COOC2Hs]*
130 100 Indolemethyl cation

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:

o Weigh approximately 5-10 mg of N-Acetyl-L-tryptophan ethyl ester.

o Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment.

e Number of Scans: 16-32

o Relaxation Delay: 1.0 s

e Acquisition Time: ~4 s

e Spectral Width: -2 to 12 ppm

e Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s
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e Spectral Width: -10 to 200 ppm

e Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak of DMSO-ds (6 = 2.50 ppm for *H and &
= 39.52 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Place a small amount of the solid N-Acetyl-L-tryptophan ethyl ester powder directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Acquisition Parameters:
e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32
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o Data Format: Transmittance or Absorbance

Data Processing:

o Perform a background scan with the clean, empty ATR crystal.
e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final IR spectrum.

« |dentify and label the significant peaks.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to
a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

e Prepare a stock solution of N-Acetyl-L-tryptophan ethyl ester in a suitable solvent such as
methanol or acetonitrile at a concentration of approximately 1 mg/mL.

¢ Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
Acquisition Parameters (Positive lon Mode):

« lonization Mode: Electrospray lonization (ESI), Positive

e Capillary Voltage: 3.5 - 4.5 kV

e Cone Voltage: 20 - 40V

e Source Temperature: 100 - 150 °C

o Desolvation Temperature: 250 - 350 °C

¢ Desolvation Gas Flow: 500 - 800 L/hr
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e Mass Range: m/z 50 - 500

Data Processing:

e Acquire the mass spectrum in full scan mode.

« |dentify the molecular ion peak ([M+H]* or [M]*).

e If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire
the product ion spectrum to observe fragmentation patterns.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Acetyl-L-tryptophan ethyl ester.
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Caption: General workflow for the spectroscopic analysis of N-Acetyl-L-tryptophan ethyl
ester.

« To cite this document: BenchChem. [Spectroscopic Profile of N-Acetyl-L-tryptophan Ethyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b556380#spectroscopic-data-for-n-acetyl-I-tryptophan-
ethyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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